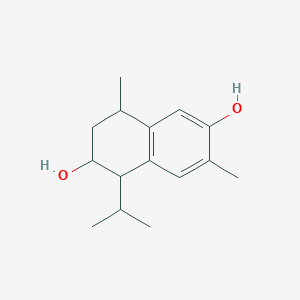

1,3,5-Cadinatriene-3,8-diol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 1,3,5-Cadinatriene-3,8-diol involves complex reactions, including the addition of dichlorocarbene to specific organic frameworks. For example, Nitta, Okada, and Kato (1984) studied the addition of dichlorocarbene to 1,5-dimethyl-6-methylenetricyclo[3.2.1.02,7]oct-3-en-8-one and related compounds, highlighting the preferential formation of exo adducts and discussing stereoselectivity based on stereoelectronic and homoconjugative effects (Nitta, Okada, & Kato, 1984).

Molecular Structure Analysis

Structural analysis, including monomer and dimer forms, wavefunctional, and NCI analysis in aqueous phases, plays a crucial role in understanding the behavior of compounds like 1,3,5-Cadinatriene-3,8-diol. Julie et al. (2021) conducted a comprehensive study on the structural, wave functional, and electronic properties of a compound, using density functional theory tools to explore optimized geometrical properties and electron localization functions (Julie et al., 2021).

Chemical Reactions and Properties

The study of chemical reactions and properties is fundamental for understanding the reactivity and potential applications of 1,3,5-Cadinatriene-3,8-diol. Research by Ito, Morita, and Asao (2000) on the synthesis, properties, and redox behaviors of di- and trications composed of di(1-azulenyl)methylium units provides insights into the stability and reactivity of complex organic structures, which can be related to the study of 1,3,5-Cadinatriene-3,8-diol (Ito, Morita, & Asao, 2000).

Physical Properties Analysis

The investigation of physical properties, such as crystal structure and conductivity, is essential for the comprehensive understanding of compounds like 1,3,5-Cadinatriene-3,8-diol. Haddon et al. (1992) described the preparation and solid-state characterization of a trifunctional radical, providing detailed information on crystallography and electronic properties (Haddon et al., 1992).

Applications De Recherche Scientifique

Chemical Isolation and Structural Analysis

1,3,5-Cadinatriene-3,8-diol, as a type of cadinane sesquiterpene, has been isolated from natural sources such as the brown alga Dictyopteris divaricata. Notably, researchers have successfully isolated various cadinane sesquiterpenes and elucidated their structures using advanced spectroscopic methods, including IR, HRMS, 1D and 2D NMR, single-crystal X-ray diffraction, and CD. However, these compounds, including those resembling 1,3,5-Cadinatriene-3,8-diol, were found to be inactive against several human cancer cell lines, suggesting limited direct therapeutic application in this area (Song et al., 2004).

Diols in Microbial Production

Though not specific to 1,3,5-Cadinatriene-3,8-diol, diols in general have garnered attention due to their potential as platform green chemicals. Diols like 1,3,5-Cadinatriene-3,8-diol could have implications in the microbial production of green chemicals. Specifically, certain diols can be biotechnologically produced through direct microbial bioconversion of renewable materials, showcasing their potential in sustainable chemical production processes (Zeng & Sabra, 2011).

Chemical Synthesis and Applications

Research into the chemical synthesis of compounds related to 1,3,5-Cadinatriene-3,8-diol, such as cadinane sesquiterpenes, has yielded methods for their concise total synthesis. This process involves the preparation of common intermediates through reactions like aldol-Henry cascades, highlighting the chemical flexibility and potential utility of such structures in various synthetic applications (Bi et al., 2018).

Safety and Hazards

The safety data sheet for “1,3,5-Cadinatriene-3,8-diol” suggests that in case of eye contact, immediately flush eyes with plenty of water for at least 15 minutes . If it comes in contact with skin, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes . In case of ingestion, do NOT induce vomiting . If inhaled, remove from exposure and move to fresh air immediately .

Propriétés

IUPAC Name |

4,7-dimethyl-1-propan-2-yl-1,2,3,4-tetrahydronaphthalene-2,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,7-9,14-17H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVZRTDMSVXBGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C2=C1C=C(C(=C2)C)O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 74051580 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-N-[4-[[((S)-2-Amino-6,7,8,9-tetrahydro-8-methyl-4,9-dioxo-4H-pyrazino[1,2-a]-1,3,5-triazin-7-yl)](/img/no-structure.png)